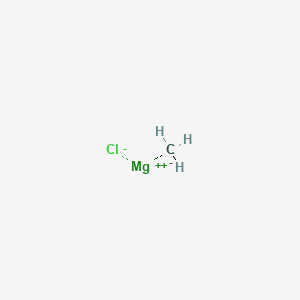

Methylmagnesium chloride

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052365 | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

676-58-4 | |

| Record name | Methylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Methylmagnesium chloride (CH₃MgCl) is a primary and fundamental Grignard reagent, a class of organometallic compounds discovered by Victor Grignard. Its utility as a potent nucleophile and a strong base has made it an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the physical properties of this compound, methodologies for their determination, and a visualization of its core chemical relationships. Due to its high reactivity, particularly its pyrophoric nature and sensitivity to moisture, this compound is most commonly handled as a solution in an ether solvent, typically tetrahydrofuran (B95107) (THF).[1][2] The properties described often pertain to these solutions, as the pure solid is rarely isolated.[1]

Quantitative Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and safety considerations. The following table summarizes its key quantitative properties.

| Property | Value | Conditions / Notes |

| Molecular Formula | CH₃ClMg | |

| Molecular Weight | 74.79 g/mol | [3] |

| Appearance (Pure) | Colorless to grayish crystalline solid | [1] |

| Appearance (Solution) | Clear to hazy, brown, or dark liquid | [3][4] |

| Density | ~1.013 g/mL | For a 3.0 M solution in THF at 25 °C |

| Boiling Point | ~66 °C | For solutions in THF; this is the boiling point of the solvent. The compound decomposes at higher temperatures.[2] |

| Melting Point | Not Applicable | Commercially used as a solution; the pure solid is not typically isolated due to instability.[5][6] |

| Flash Point | -17 °C | For solutions in THF.[1] |

| Solubility | Miscible with diethyl ether and tetrahydrofuran. Reacts violently with water. | [1] |

Experimental Protocols for Property Determination

The determination of physical properties for highly reactive and air-sensitive compounds like this compound requires specialized techniques to ensure accuracy and safety. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

1. Determination of Density (Solution)

The density of a this compound solution is typically determined using a pycnometer or a digital density meter capable of handling air-sensitive samples.

-

Objective: To accurately measure the mass per unit volume of the Grignard reagent solution.

-

Apparatus: A calibrated pycnometer of known volume, an analytical balance, a glovebox or Schlenk line, and a constant temperature bath.

-

Methodology:

-

The empty pycnometer is thoroughly dried and its mass is accurately determined on an analytical balance.

-

Inside an inert atmosphere glovebox, the pycnometer is carefully filled with the this compound solution, avoiding the introduction of gas bubbles.

-

The filled pycnometer is sealed and placed in a constant temperature bath (e.g., 25 °C) to allow for thermal equilibration. The volume is then adjusted precisely to the calibration mark.

-

The exterior of the pycnometer is cleaned and dried before it is re-weighed on the analytical balance.

-

The density is calculated by dividing the mass of the solution (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

-

2. Determination of Boiling Point (Solution)

The boiling point of a this compound solution is effectively the boiling point of the solvent (THF). A modified distillation or a micro-boiling point method under an inert atmosphere is used.

-

Objective: To determine the temperature at which the vapor pressure of the solution equals the atmospheric pressure.

-

Apparatus: Schlenk flask, condenser, thermometer, heating mantle, and an inert gas source.

-

Methodology (Small Scale - Siwoloboff Method Adaptation):

-

A small volume (e.g., < 0.5 mL) of the this compound solution is placed into a small test tube under an inert atmosphere.[7]

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The apparatus is attached to a thermometer and heated gently in a controlled manner (e.g., using a Thiele tube filled with oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a vigorous and continuous stream of bubbles is observed.

-

The heat source is removed, and the solution is allowed to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to be drawn back into the capillary tube.[8] This entire process must be conducted under a positive pressure of inert gas to prevent contamination.

-

Logical and Workflow Visualizations

Synthesis of this compound

The industrial and laboratory preparation of this compound follows the classic Grignard reaction pathway. It involves the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1] The process is exothermic and requires careful control of conditions to prevent side reactions and ensure safety.

Caption: Workflow for the synthesis of this compound.

The Schlenk Equilibrium

In solution, Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (R₂Mg) and the magnesium dihalide (MgX₂).[9] The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. The ether solvent (L) plays a critical role in stabilizing the magnesium species through coordination.[9][10]

Caption: The Schlenk equilibrium for this compound in a coordinating solvent (L=THF).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CH3ClMg | CID 12670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 676-58-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Buy this compound | 676-58-4 [smolecule.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

The Genesis of a Cornerstone Reagent: The Discovery and Early History of Methylmagnesium Chloride

For immediate release:

A foundational pillar of modern synthetic organic chemistry, the Grignard reagent, has enabled the construction of countless complex molecules, impacting fields from pharmaceuticals to materials science. This in-depth guide explores the discovery and early history of a key member of this class: methylmagnesium chloride. We delve into the pioneering work of Victor Grignard, examining the initial synthesis and the experimental protocols that laid the groundwork for a century of chemical innovation.

From a Serendipitous Observation to a Nobel-Winning Breakthrough

The story of the Grignard reagent begins not with Victor Grignard himself, but with his doctoral advisor, Philippe Barbier. In 1899, Barbier was investigating one-pot reactions where an alkyl halide, a carbonyl compound, and magnesium were mixed together. While successful to some extent, the results were often inconsistent and yields were low.

It was Victor Grignard, in 1900, who revolutionized this process.[1] His critical insight was to first prepare the organomagnesium compound by reacting an alkyl halide with magnesium metal in an ethereal solvent, and only then adding the carbonyl compound. This two-step procedure dramatically improved the reliability and yield of the reaction, marking the birth of what would become known as the Grignard reaction.[1] This groundbreaking work earned him the Nobel Prize in Chemistry in 1912.[1]

The First Synthesis of a Methyl Grignard Reagent

While Grignard's initial 1900 publication in Comptes Rendus laid the theoretical foundation, his 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," provided the first detailed experimental accounts. Within this seminal work, Grignard described the preparation of various alkylmagnesium halides. Although the most extensively detailed early example is often cited as ethylmagnesium bromide, the principles and procedures were readily applicable to other alkyl halides, including methyl iodide and methyl chloride.

One of the earliest described applications of a methyl Grignard reagent was the synthesis of trimethyl carbinol (tert-butyl alcohol) from acetone (B3395972). This reaction unequivocally demonstrated the power of the newly discovered reagent to form carbon-carbon bonds with high efficiency.

Experimental Protocol: The Original Grignard Method for Methylmagnesium Iodide

While the specific details for this compound are less explicitly documented in the most readily available translations of Grignard's earliest work, the protocol for the analogous methylmagnesium iodide is well-described and serves as the foundational method. The following protocol is a reconstruction based on the procedures outlined in his 1901 thesis for the synthesis of simple alkylmagnesium halides and their subsequent reaction.

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Acetone (for subsequent reaction)

-

Dilute acid (for workup)

Procedure:

-

Preparation of the Grignard Reagent: In a flask equipped with a reflux condenser, magnesium turnings were placed in anhydrous diethyl ether. Methyl iodide was then added portion-wise. The reaction was observed to initiate, often with gentle warming, and proceeded to form a grayish, homogenous solution of methylmagnesium iodide. The exclusion of moisture was paramount for the success of the reaction.

-

Reaction with Acetone: The prepared solution of methylmagnesium iodide was then slowly added to a solution of acetone in anhydrous diethyl ether. An exothermic reaction ensued, resulting in the formation of a solid magnesium alkoxide complex.

-

Hydrolysis: After the initial reaction subsided, the mixture was hydrolyzed by the careful addition of dilute acid. This step served to protonate the alkoxide and dissolve the magnesium salts, yielding the final tertiary alcohol product, trimethyl carbinol.

Quantitative Data from Early Experiments:

While Grignard's 1901 thesis was more descriptive of the synthetic possibilities than a quantitative analysis of yields for every reaction, the reported outcomes for the reactions of simple Grignard reagents with carbonyl compounds were consistently described as "excellent" or yielding the "theoretical quantity," which, for the time, was a remarkable achievement.

| Reactant 1 | Reactant 2 | Product | Reported Yield |

| Methylmagnesium iodide | Acetone | Trimethyl carbinol | Near-quantitative |

The Logical Progression of Grignard's Discovery

The development of the Grignard reagent can be visualized as a logical progression from Barbier's initial observations to Grignard's refined and broadly applicable methodology.

Caption: Logical workflow of the discovery of the Grignard reaction.

Experimental Workflow for the Synthesis of Trimethyl Carbinol

The two-step process developed by Grignard for the synthesis of trimethyl carbinol from methylmagnesium iodide and acetone can be illustrated as follows:

Caption: Experimental workflow for the synthesis of trimethyl carbinol.

The Enduring Legacy of this compound

The discovery and development of Grignard reagents, exemplified by the simple yet powerful this compound and its iodide and bromide counterparts, fundamentally transformed the landscape of organic synthesis. The ability to create new carbon-carbon bonds with such efficiency and predictability opened doors to the synthesis of a vast array of complex molecules that were previously inaccessible. The principles and experimental techniques established by Victor Grignard over a century ago continue to be a cornerstone of organic chemistry, a testament to the profound impact of his meticulous and insightful research. This historical perspective serves as a reminder of the foundational discoveries that continue to drive innovation in chemical research and drug development today.

References

Synthesis of methylmagnesium chloride from methyl chloride and magnesium.

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the synthesis of methylmagnesium chloride (CH₃MgCl), a primary Grignard reagent, from the reaction of methyl chloride (CH₃Cl) and magnesium (Mg) metal. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the fundamental reaction mechanism, including the role of the Schlenk equilibrium, detailed experimental protocols, methods for magnesium activation, and analytical techniques for product characterization. Quantitative data from various sources are consolidated into structured tables for comparative analysis. Furthermore, key processes and reaction pathways are illustrated using logical diagrams to facilitate a deeper understanding of the synthesis. Safety protocols are also extensively detailed to ensure safe handling and execution of this hazardous but synthetically vital reaction.

Introduction

This compound is one of the simplest and most important Grignard reagents, a class of organomagnesium compounds discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] These reagents are powerful nucleophiles and strong bases, pivotal for the formation of carbon-carbon bonds in organic synthesis.[2] The synthesis of this compound, typically accomplished by reacting methyl chloride with magnesium metal in an ethereal solvent, offers advantages of lower cost and equivalent weight compared to its bromide and iodide counterparts.[1] Its high reactivity and sensitivity to moisture and air necessitate careful handling under anhydrous and inert conditions.[3] This guide aims to provide a comprehensive technical resource covering the critical aspects of its laboratory and industrial-scale synthesis.

Reaction Mechanism and Chemical Principles

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the methyl chloride.

Initiation and Propagation

The reaction initiates at active sites on the magnesium surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[5] Activation of the magnesium is crucial to expose fresh metal surfaces. The core mechanism is believed to proceed as follows:

-

Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the methyl chloride molecule.

-

Radical Formation: This electron transfer results in the formation of a methyl radical (•CH₃) and a chloride anion (Cl⁻), which remains adsorbed on the magnesium surface.[5]

-

Reagent Formation: The highly reactive methyl radical rapidly combines with a magnesium radical cation (Mg⁺•) on the surface to form the this compound (CH₃MgCl).[5]

Side reactions, such as the dimerization of methyl radicals to form ethane, can occur but are generally minor under controlled conditions.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[6] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide salt.

2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂

The position of this equilibrium is significantly influenced by the solvent, temperature, and concentration.[6] In tetrahydrofuran (B95107) (THF), the equilibrium generally favors the formation of the monomeric this compound, which exists as a solvated complex, typically CH₃MgCl(THF)₂.[1][7] The THF molecules coordinate to the magnesium center, stabilizing the reagent.[7][8] The addition of dioxane can be used to precipitate the magnesium chloride as MgCl₂(dioxane)₂, driving the equilibrium to the right and yielding a solution of dimethylmagnesium.[1]

Experimental Protocols

Successful synthesis of this compound hinges on the strict exclusion of atmospheric moisture and oxygen, and proper activation of the magnesium metal. The following protocols are synthesized from established laboratory and patented procedures.[9][10][11]

General Laboratory Scale Synthesis in Tetrahydrofuran (THF)

This protocol describes a typical laboratory-scale preparation.

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with bubbler

-

Syringes and needles

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl chloride (gas or condensed liquid)

-

Initiator (e.g., Iodine crystal, 1,2-dibromoethane (B42909), or methyl iodide)

Protocol:

-

Apparatus Setup: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and a gas inlet. A septum-sealed neck can be used for introductions via syringe.

-

Magnesium Activation: Place the magnesium turnings (e.g., 5.0 g, 0.206 mol) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2] Gently warm the flask with a heat gun under inert atmosphere until the purple iodine vapor is visible, then allow it to cool. This process etches the MgO layer.[12]

-

Solvent Addition: Add a portion of anhydrous THF (e.g., 25 mL) to cover the magnesium.

-

Initiation: Introduce a small amount of methyl chloride. For gaseous methyl chloride, this can be done by bubbling the gas through the solution. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a noticeable exotherm.[2]

-

Reaction: Once the reaction has initiated, add the remaining anhydrous THF (e.g., 125 mL). Continue the addition of methyl chloride at a rate that maintains a gentle reflux (typically 40-45 °C).[10] The total amount of methyl chloride should be in slight excess relative to the magnesium. The reaction is typically complete within 2-3 hours, signaled by the consumption of most of the magnesium.[10]

-

Completion and Storage: Once the reaction subsides, the resulting grey-to-brown solution is the this compound reagent. It should be allowed to cool, and any remaining magnesium solids should be allowed to settle. The solution can be carefully decanted or filtered under inert atmosphere into a dry, sealed storage vessel.

Synthesis Utilizing Methylal as Solvent

Methylal is a less expensive alternative solvent to THF, particularly for industrial applications.[11]

Protocol:

-

Setup: In a pressure-rated reactor equipped with a stirrer, place magnesium turnings (e.g., 2.4 g) and anhydrous methylal (e.g., 40 g).[9][11]

-

Reaction: Introduce a small amount of methyl chloride gas to initiate the reaction, which is confirmed by an exotherm.[9] Once initiated, slowly feed the remaining methyl chloride (e.g., a total of 5.1 g for a pressurized system) while maintaining the reaction temperature.[11]

-

Completion: After the magnesium is consumed, the reaction mixture is stirred for an additional 30 minutes to ensure completion.[11]

Data Presentation: Synthesis Parameters

The yield and success of the synthesis depend on carefully controlled parameters. The following tables summarize key quantitative data.

Table 1: Reagent Ratios and Solvent Volumes

| Parameter | Value/Ratio | Solvent | Source |

| Mg : CH₃Cl (molar ratio) | 1 : 0.5 to 1 : 3 | Methylal | |

| Mg : CH₃Cl (preferred molar ratio) | 1 : 1.1 to 1 : 2 | Methylal | |

| Mg : Solvent (weight ratio) | 1 : 2 to 1 : 100 | Methylal | |

| Mg (g) / Solvent (mL) Example 1 | 50 g / 700 mL | THF | [10] |

| Mg (g) / Solvent (g) Example 2 | 2.4 g / 40 g | Methylal | [9] |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Notes | Source |

| Reaction Temperature | 40 - 45 °C | Maintained by controlling CH₃Cl addition rate. | [10] |

| Reaction Time | 2 - 3 hours | Until magnesium powder disappears. | [10] |

| Typical Concentration (Commercial) | 3.0 M | In THF solution. | [13] |

| Reported Yield | 98.8% (Purity) | Purity determined by gas chromatography for a specific synthesis. | [10] |

| Reported Yield (Adamantanol Synthesis) | 88% | Yield of a subsequent reaction, indicating high Grignard formation. | [14] |

Analytical Methods for Characterization

It is crucial to determine the concentration of the prepared Grignard reagent solution before use.

Table 3: Methods for Concentration Determination

| Method | Titrant | Indicator | Endpoint Detection | Source |

| Direct Titration | sec-Butanol | 1,10-Phenanthroline | Appearance of a persistent rust-red or violet color. | [15][16] |

| Direct Titration | Menthol (B31143) (in THF) | 1,10-Phenanthroline | Vivid violet or burgundy color. | [16] |

| Direct Titration | Diphenylacetic acid | (Self-indicating) | Appearance of a persistent yellow color. | [17] |

| Potentiometric Titration | 2-Butanol | None | First derivative of the titration curve using a platinum electrode. | [18] |

| Spectroscopic | 2-Butanol | None | Endpoint detected by monitoring changes in the FTIR spectrum. | [18] |

Protocol for Titration with Menthol/1,10-Phenanthroline: [16]

-

Dry a small flask and add 1-2 crystals of 1,10-phenanthroline.

-

Add a precisely weighed amount of anhydrous menthol.

-

Dissolve the solids in anhydrous THF under an inert atmosphere.

-

Slowly add the prepared this compound solution via syringe until a persistent violet/burgundy endpoint is reached.

-

The concentration is calculated based on the volume of Grignard reagent required to react with the known amount of menthol (1:1 stoichiometry).

Safety and Handling

This compound is a highly hazardous substance requiring stringent safety protocols.

Table 4: Hazards and Safety Precautions

| Hazard | Description | Mitigation Measures | Source |

| Pyrophoricity/Flammability | Highly flammable. Can ignite spontaneously on contact with air. Reacts violently with water, releasing flammable methane (B114726) gas. | Handle exclusively under an inert atmosphere (N₂ or Ar). Use non-sparking tools. Work in a chemical fume hood away from ignition sources. Have a Class D fire extinguisher readily available. | [1][3] |

| Corrosivity | Causes severe skin burns and serious eye damage. | Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and tightly sealed safety goggles or a face shield. | [3] |

| Reactivity | Reacts violently with water, alcohols, acids, and other protic compounds. | Ensure all glassware is rigorously flame-dried. Use only anhydrous solvents. Quench excess reagent and reaction residues slowly and carefully with a cooled, non-protic solvent (like THF) before cautiously adding a protic solvent (like isopropanol, then water). | [1] |

| Storage | Sensitive to air and moisture. Can degrade over time. | Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable liquids. | [3] |

Visualizations

Logical Workflow for Synthesis

Caption: General workflow for the laboratory synthesis of this compound.

Reaction Mechanism Pathway

Caption: Simplified mechanism for Grignard reagent formation on the magnesium surface.

Schlenk Equilibrium

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. americanelements.com [americanelements.com]

- 14. JP2007308460A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Schlenk Equilibrium of Methylmagnesium Chloride in THF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmagnesium chloride (MeMgCl), a primary Grignard reagent, is a cornerstone in organic synthesis, valued for its role in forming carbon-carbon bonds. Its reactivity and solution behavior are governed by the complex Schlenk equilibrium, a dynamic process that dictates the concentration and nature of the active nucleophilic species. In tetrahydrofuran (B95107) (THF), a common solvent for Grignard reactions, this equilibrium involves a redistribution of ligands between several magnesium-containing species. A thorough understanding of this equilibrium is paramount for reaction optimization, reproducibility, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the Schlenk equilibrium for this compound in THF, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved chemical entities and processes.

The Core Principle: The Schlenk Equilibrium

The Schlenk equilibrium describes the reversible disproportionation of an organomagnesium halide (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. For this compound in THF, the equilibrium can be represented as:

2 MeMgCl ⇌ MgMe₂ + MgCl₂ [1]

In solution, these species do not exist as simple, unsolvated molecules. The ethereal solvent, THF, plays a crucial role by coordinating to the magnesium centers, forming various solvated monomers, dimers, and potentially higher-order oligomers.[2][3] The position of this equilibrium is influenced by several factors, including the concentration of the Grignard reagent, temperature, and the nature of the solvent.[1]

Quantitative Data on the Schlenk Equilibrium

While extensive research has been conducted, precise, experimentally determined thermodynamic data for the Schlenk equilibrium of this compound specifically in THF remains elusive in the literature. However, computational studies and experimental investigations of analogous systems provide significant insights into the energetics and species distribution.

Computational Insights into Species Stability

Ab initio molecular dynamics (AIMD) simulations have provided a detailed picture of the various species present in a THF solution of this compound and their relative stabilities.[2][3] These studies reveal that the magnesium species are extensively solvated by THF molecules, and the formation of chloride-bridged dimers is a key feature of the equilibrium.

The following table summarizes the calculated relative free energies of various solvated species involved in the Schlenk equilibrium of MeMgCl in THF. This data is derived from computational models and provides a theoretical framework for understanding the equilibrium.

| Species | Description | Calculated Relative Free Energy (kcal/mol) | Reference |

| MeMgCl(THF)₂ | Monomeric this compound disolvated | Reference (0) | Computational studies[2][3] |

| MgMe₂(THF)₂ | Monomeric dimethylmagnesium disolvated | Varies with model | Computational studies[2][3] |

| MgCl₂(THF)₃ | Monomeric magnesium chloride trisolvated | More stable than di- or tetra-solvated | [3] |

| (THF)MeMg(μ-Cl)₂MgMe(THF) | Symmetrically solvated dichloride-bridged dimer | Low free energy | [2] |

| (THF)MeMg(μ-Cl)(μ-Me)MgCl(THF) | Asymmetrically solvated chloride/methyl-bridged dimer | Higher in energy than dichloride-bridged | [2] |

| (THF)MeMg(μ-Cl)₂MgMe(THF)₂ | Asymmetrically solvated dichloride-bridged dimer | Less stable than symmetrically solvated | [2] |

Note: The presented energy values are illustrative of the trends observed in computational studies. The exact values can vary depending on the theoretical model and computational parameters used.

Experimentally Determined Thermodynamic Data for an Analogous System

| Grignard Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Cyclopentadienylmagnesium bromide | Diethyl Ether | -11.5 | 60 | [4] |

This data suggests that the disproportionation can be enthalpically favored and entropically driven, though the specific values will differ for MeMgCl in THF due to differences in the alkyl group, halide, and solvating power of THF.

Experimental Protocols

The quantitative analysis of the Schlenk equilibrium requires precise methods to determine the concentrations of the various magnesium species in solution.

Determination of Total Grignard Reagent Concentration by Titration

A robust method for determining the total concentration of active Grignard reagent (MeMgCl and MgMe₂) is by potentiometric titration.[5]

Methodology:

-

Apparatus: A potentiometric titrator equipped with a platinum electrode is used. The electrolyte in the electrode should be compatible with non-aqueous solvents.

-

Titrant: A standardized solution of 2-butanol (B46777) in dry THF is used as the titrant.

-

Procedure: a. A known volume of the this compound solution in THF is diluted with dry THF in a titration vessel under an inert atmosphere (e.g., nitrogen or argon). b. The solution is titrated with the standardized 2-butanol solution. c. The potential is recorded as a function of the volume of titrant added.

-

Endpoint Determination: The endpoint of the titration is determined from the first derivative of the titration curve, which corresponds to the point of maximum potential change.[5]

-

In-line Monitoring (Optional): In-line Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the titration reaction in situ. This allows for the characterization of the reaction species and provides an alternative method for endpoint detection.[5]

Determination of Individual Species Concentrations by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for speciating and quantifying the components of the Schlenk equilibrium, although it can be challenging due to the dynamic nature of the equilibrium.

Methodology:

-

Sample Preparation: All samples must be prepared under strictly anaerobic and anhydrous conditions. NMR tubes are typically flame-dried and filled with the Grignard solution under an inert atmosphere.

-

Spectra Acquisition: a. ¹H NMR spectroscopy can be used to distinguish between the methyl protons of MeMgCl and MgMe₂. At room temperature, the exchange between these species is often fast on the NMR timescale, resulting in a single, time-averaged signal. b. To resolve the individual signals, low-temperature NMR studies are necessary to slow down the exchange rate. c. ²⁵Mg NMR spectroscopy can also be employed to probe the different magnesium environments, although the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus can make this challenging.

-

Quantification: Once the signals for the different species are resolved, their relative concentrations can be determined by integrating the respective peaks.

-

Thermodynamic Parameters: By performing variable-temperature NMR experiments and measuring the equilibrium constant (K) at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined from a van't Hoff plot (ln(K) vs. 1/T).

Visualizing the Schlenk Equilibrium and Related Processes

The Schlenk Equilibrium Pathway

The following diagram illustrates the central Schlenk equilibrium for this compound in THF, highlighting the key species involved.

Caption: The Schlenk equilibrium for this compound in THF.

Experimental Workflow for Titration

This diagram outlines the key steps in the potentiometric titration of a Grignard reagent.

Caption: Workflow for determining Grignard reagent concentration via potentiometric titration.

Logical Relationship of Species in Solution

This diagram illustrates the complex interplay between the different species present in a THF solution of this compound, including monomeric and dimeric forms.

Caption: Interrelationship of monomeric and dimeric species in the Schlenk equilibrium.

Conclusion

The Schlenk equilibrium is a fundamental concept that underpins the chemistry of this compound in THF. While a complete experimental quantitative description remains an area of active research, a combination of computational modeling and experimental studies of analogous systems provides a robust framework for understanding the behavior of this important Grignard reagent. For researchers, scientists, and drug development professionals, a firm grasp of the species present in solution and the factors influencing their relative concentrations is critical for achieving desired reactivity, optimizing reaction conditions, and ensuring the reproducibility of synthetic procedures. The experimental protocols outlined in this guide provide a starting point for the quantitative analysis of MeMgCl solutions, enabling a more controlled and informed approach to its use in chemical synthesis.

References

- 1. d-nb.info [d-nb.info]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding in Methylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmagnesium chloride (CH₃MgCl), a primary Grignard reagent, is a cornerstone of synthetic organic chemistry, valued for its potent nucleophilicity in forming carbon-carbon bonds. Despite its widespread use, the structural intricacies and bonding characteristics of this compound in solution are remarkably complex. This technical guide provides a comprehensive examination of its chemical structure, bonding, and the dynamic equilibria it undergoes in solution. The content delves into the monomeric, dimeric, and aggregated forms of the reagent, the pivotal role of coordinating solvents, and the spectroscopic and crystallographic data that underpin our current understanding. Detailed experimental protocols for the characterization of this vital organometallic compound are also presented to aid researchers in their practical applications.

Introduction

Since its discovery by Victor Grignard, this compound has been an indispensable tool in organic synthesis. Its utility stems from the highly polarized carbon-magnesium bond, which imparts carbanionic character to the methyl group, making it a powerful nucleophile and a strong base. However, the simple representation of "CH₃MgCl" belies the complex reality of its existence in ethereal solutions. The structure and reactivity of this compound are profoundly influenced by the solvent, concentration, and temperature, primarily through the Schlenk equilibrium and the formation of various aggregates.[1][2] A thorough understanding of these structural and bonding dynamics is critical for controlling its reactivity and optimizing its application in complex chemical syntheses.

The Schlenk Equilibrium and Aggregation

In ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether, this compound exists in a dynamic equilibrium known as the Schlenk equilibrium.[3] This equilibrium involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide species:

2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂

The position of this equilibrium is significantly influenced by the coordinating ability of the solvent.[3] In addition to this chemical equilibrium, this compound also exists in various states of aggregation, including monomers, dimers, and higher oligomers.[4]

dot

Caption: The Schlenk equilibrium for this compound.

Structure in Tetrahydrofuran (THF)

In strongly coordinating solvents like THF, this compound predominantly exists as a monomeric species.[4] X-ray crystallographic studies of the solid state have revealed a tetrahedrally coordinated magnesium center in the form of CH₃MgCl(THF)₂.[2][4] In this structure, the magnesium atom is bonded to the methyl group, the chlorine atom, and the oxygen atoms of two THF molecules.

dot

Caption: Monomeric structure of CH₃MgCl(THF)₂.

Structure in Diethyl Ether

In less coordinating solvents like diethyl ether, this compound tends to form dimeric structures with bridging chlorine atoms.[3] In these dimers, two magnesium centers are linked by two chloride atoms, with each magnesium atom also bonded to a methyl group and coordinated to a solvent molecule. This aggregation is a key factor influencing the reagent's reactivity.

dot

Caption: Dimeric structure of (CH₃MgCl)₂ in diethyl ether.

Quantitative Structural and Spectroscopic Data

The precise geometric and spectroscopic parameters of this compound are crucial for computational modeling and mechanistic studies. The following tables summarize key quantitative data from crystallographic and spectroscopic analyses.

Bond Lengths and Angles

The structural parameters of the monomeric CH₃MgCl(THF)₂ have been well-characterized. Data for the dimeric species is less common due to the challenges in crystallizing these structures.

| Parameter | Species | Solvent | Value | Reference(s) |

| Bond Lengths (Å) | ||||

| Mg-C | Monomer | THF | ~2.1 - 2.2 | [4] |

| Mg-Cl | Monomer | THF | ~2.3 - 2.4 | [4] |

| Mg-O | Monomer | THF | ~2.0 - 2.1 | [4] |

| Mg-Cl (bridging) | Dimer | Diethyl Ether | - | - |

| Mg-Mg | Dimer | Diethyl Ether | - | - |

| Bond Angles (°) | ||||

| C-Mg-Cl | Monomer | THF | ~110 - 120 | [4] |

| O-Mg-O | Monomer | THF | - | - |

| Cl-Mg-Cl | Dimer | Diethyl Ether | - | - |

Spectroscopic Data

NMR and IR spectroscopy are powerful tools for characterizing this compound in solution.

| Technique | Parameter | Solvent | Value | Reference(s) |

| ¹³C NMR | δ(CH₃) | THF | - | - |

| ¹H NMR | δ(CH₃) | THF | - | - |

| IR Spectroscopy (cm⁻¹) | ν(Mg-C) | THF | ~500-535 | - |

| ν(Mg-Cl) | THF | - | - |

Experimental Protocols

The air- and moisture-sensitive nature of this compound necessitates the use of specialized techniques for its characterization.

Single-Crystal X-ray Diffraction

This technique provides definitive information on the solid-state structure.

Methodology:

-

Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion in an inert atmosphere (glovebox or Schlenk line).

-

Crystal Mounting: A suitable crystal is selected under a microscope in an inert oil (e.g., Paratone-N) and mounted on a cryo-loop.[5]

-

Data Collection: The mounted crystal is transferred to the diffractometer under a cold stream of nitrogen gas (typically 100-150 K) to minimize thermal motion and decomposition.[1][5]

-

Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure using specialized software.[1]

dot

Caption: Experimental workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the species present in solution.

Methodology:

-

Sample Preparation: All sample manipulations must be performed under an inert atmosphere. A solution of this compound is prepared in a deuterated ethereal solvent (e.g., THF-d₈) in a glovebox or via a Schlenk line.

-

NMR Tube Sealing: The NMR tube is flame-sealed or capped with a septum and wrapped with Parafilm to prevent contamination.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures to study the dynamics of the Schlenk equilibrium and aggregation.

-

Data Analysis: Chemical shifts, integration, and coupling constants are analyzed to identify and quantify the different magnesium species in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the bonding within the this compound species.

Methodology:

-

Sample Preparation: A solution of the Grignard reagent is prepared in a dry, IR-transparent solvent (e.g., THF) in an air-tight cell with windows transparent to IR radiation (e.g., KBr, NaCl).

-

Data Acquisition: The IR or Raman spectrum is recorded. For Raman spectroscopy, a sealed capillary tube can be used.

-

Data Analysis: The vibrational frequencies corresponding to the Mg-C and Mg-Cl stretching and bending modes are identified and assigned.[6]

Conclusion

The chemical structure and bonding of this compound are far more complex than its simple formula suggests. Its existence in a dynamic equilibrium involving monomers, dimers, and other aggregates, profoundly influenced by the solvent, dictates its reactivity. This guide has provided a detailed overview of the structural and spectroscopic characteristics of this compound, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental aspects is paramount for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this vital Grignard reagent. Further research, particularly in obtaining more detailed structural information on the dimeric and higher aggregated forms, will continue to refine our understanding of this fascinating and important molecule.

References

Reactivity of Methylmagnesium Chloride with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methylmagnesium chloride (CH₃MgCl), a common Grignard reagent, with a range of protic solvents. The high reactivity of the carbon-magnesium bond makes Grignard reagents exceptionally strong bases, leading to vigorous and often instantaneous reactions with compounds containing acidic protons. Understanding and quantifying this reactivity is critical for the safe and effective use of these organometallic compounds in chemical synthesis, particularly within the pharmaceutical industry where precise control of reaction conditions is paramount.

Core Principles: The Acid-Base Reaction

The fundamental interaction between this compound and a protic solvent is a classic acid-base reaction. The highly polarized carbon-magnesium bond in the Grignard reagent imparts significant carbanionic character to the methyl group, making it an exceptionally strong base.[1][2] Protic solvents, by definition, contain a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen) and can therefore act as proton donors (Brønsted-Lowry acids).

The general reaction proceeds as follows:

CH₃MgCl + H-A → CH₄ + MgCl(A)

Where H-A represents a generic protic solvent. The driving force for this reaction is the formation of the very stable and volatile alkane, methane (B114726) (CH₄), and a magnesium salt.[3] This reaction is typically highly exothermic and irreversible. The extreme sensitivity of Grignard reagents to protic compounds necessitates that their preparation and subsequent reactions are conducted under strictly anhydrous conditions, often under an inert atmosphere of nitrogen or argon.[4]

Quantitative Analysis of Reactivity

The reactivity of this compound with different protic solvents can be quantitatively compared by examining the acidity of the proton donor, represented by its pKa value. A lower pKa value indicates a stronger acid and, consequently, a more vigorous reaction with the Grignard reagent. The following tables summarize the pKa values of common protic solvents in both water and dimethyl sulfoxide (B87167) (DMSO), providing a basis for predicting their relative reactivity.

Table 1: pKa Values of Common Protic Solvents in Water [5][6]

| Protic Solvent | Formula | pKa in Water |

| Water | H₂O | 15.7 |

| Methanol | CH₃OH | 15.5 |

| Ethanol | C₂H₅OH | 15.9 |

| Isopropanol | (CH₃)₂CHOH | 17.1 |

| tert-Butanol | (CH₃)₃COH | 18.0 |

| Ammonia | NH₃ | 38 |

| Methylamine | CH₃NH₂ | 40 |

| Dimethylamine | (CH₃)₂NH | 40 |

Table 2: pKa Values of Common Protic Solvents in DMSO [3][5][6][7]

| Protic Solvent | Formula | pKa in DMSO |

| Water | H₂O | 31.4 |

| Methanol | CH₃OH | 29.0 |

| Ethanol | C₂H₅OH | 29.8 |

| Isopropanol | (CH₃)₂CHOH | 30.3 |

| tert-Butanol | (CH₃)₃COH | 32.2 |

| Ammonia | NH₃ | 41 |

| Methylamine | CH₃NH₂ | 40 |

| Dimethylamine | (CH₃)₂NH | 37.3 |

Note: pKa values can vary slightly depending on the measurement technique and conditions.

While specific kinetic data for the reaction of this compound with a wide array of protic solvents is not extensively compiled, the reaction is known to be extremely fast, often diffusion-controlled, with stronger acids reacting more rapidly.

Thermodynamic Considerations

Table 3: Illustrative Enthalpy of Reaction Data

| Reaction | Approximate ΔH (kJ/mol) | Reference |

| 4-Methoxyphenylmagnesium bromide + H₂O | -352 | [9] |

Note: This value is for a different Grignard reagent but provides an indication of the magnitude of the exothermicity.

The significant heat release necessitates careful control of the addition rate of the protic solvent and efficient cooling of the reaction vessel to prevent a runaway reaction.[7]

Experimental Protocols

General Protocol for the Preparation of this compound

This protocol outlines the standard laboratory procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Methyl chloride (gas or condensed liquid) or methyl iodide/bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (or gas inlet tube), and a drying tube (filled with calcium chloride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >100 °C for several hours and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[10][11]

-

Magnesium Activation: Place the magnesium turnings in the three-neck flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[2]

-

Solvent Addition: Add a portion of the anhydrous ether or THF to the flask.

-

Initiation: Slowly introduce a small amount of methyl halide (if using methyl iodide or bromide from a dropping funnel) or begin bubbling methyl chloride gas through the solution. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux without external heating.[10]

-

Grignard Formation: Once the reaction has started, continue the addition of the methyl halide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the this compound reagent.

Protocol for the Quantitative Analysis of Reactivity via Gasometric Method

This protocol describes a method to quantify the reactivity of this compound with various protic solvents by measuring the volume of methane gas evolved over time.

Materials:

-

A solution of this compound in THF of known concentration (can be determined by titration).[12][13][14]

-

A selection of protic solvents (e.g., water, methanol, ethanol, isopropanol, methylamine).

-

Anhydrous THF for dilutions.

-

A gas-tight syringe or a dropping funnel for the addition of the protic solvent.

-

A reaction flask connected to a gas burette or a gas collection apparatus (e.g., an inverted graduated cylinder in a water bath).

-

A constant temperature bath.

Procedure:

-

Apparatus Setup: Assemble the reaction flask connected to the gas burette. The entire apparatus must be dry and purged with an inert gas.

-

Reagent Preparation: Place a known volume of the standardized this compound solution into the reaction flask and dilute with anhydrous THF if necessary. Equilibrate the flask in the constant temperature bath.

-

Protic Solvent Addition: Load a gas-tight syringe with a known, stoichiometric amount of the protic solvent.

-

Reaction Initiation and Data Collection: Rapidly inject the protic solvent into the vigorously stirred Grignard solution. Immediately start recording the volume of methane gas collected in the gas burette at regular time intervals.

-

Data Analysis: Plot the volume of methane evolved versus time. The initial slope of the curve is proportional to the initial reaction rate. By comparing the initial rates obtained with different protic solvents under identical conditions (concentration, temperature), their relative reactivities can be determined.

Visualizations

The following diagrams illustrate the key reaction pathway and a typical experimental workflow.

References

- 1. scribd.com [scribd.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hzdr.de [hzdr.de]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. odp.library.tamu.edu [odp.library.tamu.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Solubility of Methylmagnesium Chloride: A Technical Guide for Researchers

Introduction

Methylmagnesium chloride (CH₃MgCl) is an organometallic compound and the simplest of the Grignard reagents.[1] It is a potent nucleophile and a strong base, making it a cornerstone reagent in organic synthesis for the formation of carbon-carbon bonds.[2][3] Commercially, it is most often available as a solution in tetrahydrofuran (B95107) (THF).[1] The solubility and stability of this compound in organic solvents are critical parameters that dictate its utility, storage, and application in synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[4] This guide provides an in-depth overview of the solubility of this compound in common ethereal solvents, details experimental protocols for its preparation and concentration determination, and visualizes key chemical and procedural concepts.

The Nature of this compound in Solution

The behavior of this compound in solution is more complex than its simple formula suggests. In ethereal solvents, Grignard reagents exist in equilibrium between several species, a phenomenon known as the Schlenk equilibrium.[1][5] This equilibrium involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[5]

For this compound, the equilibrium is as follows:

2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂

The position of this equilibrium is influenced by the solvent, concentration, and temperature. The solvent plays a crucial role, as ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent.[1][6] In diethyl ether, alkyl magnesium chlorides are predominantly found as dimers, often with halogen bridges connecting two magnesium atoms.[6] In contrast, the stronger solvating ability of THF tends to favor monomeric species.[1][5]

Solubility in Common Organic Solvents

This compound's solubility is largely restricted to aprotic, coordinating solvents, primarily ethers. It reacts violently with protic solvents such as water and alcohols.[2][7] The most commonly used solvents are tetrahydrofuran (THF) and diethyl ether (Et₂O). More recently, other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have gained attention as greener alternatives.[8][9]

While precise quantitative solubility limits ( g/100 mL) are not widely published, the concentrations of commercially available solutions provide a strong indication of its practical solubility.

| Solvent | Formula | Common Concentration | Qualitative Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | 3.0 M (approx. 22 wt%)[10] | Miscible[11][12] | The most common solvent for commercial solutions. THF's high solvating power stabilizes the reagent.[6] |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | Typically prepared in-situ | Soluble[1][2] | A traditional solvent for Grignard reagent preparation.[1] Solutions in diethyl ether are common.[13] |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 1.0 M[8] | Soluble | A greener alternative to THF with a higher boiling point and lower water solubility. |

| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | Used for in-situ preparation[14] | Soluble | An eco-friendly solvent with low water solubility, making it suitable for Grignard reactions.[9][15] |

| Water | H₂O | N/A | Reacts Violently[7] | Decomposes to methane (B114726) gas and magnesium salts.[1] |

| Alcohols (e.g., Ethanol) | ROH | N/A | Reacts Violently | Reacts with the hydroxyl group to form methane.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound in THF

This protocol describes a general laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[6]

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl chloride (gas or condensed liquid)

-

Initiator (e.g., a small crystal of iodine)

-

Three-neck round-bottom flask equipped with a condenser, gas inlet, and a means of addition for methyl chloride.

Procedure:

-

Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[4]

-

Solvent Addition: Add anhydrous THF to the flask to cover the magnesium.

-

Initiation: Begin stirring and introduce a small amount of methyl chloride. The disappearance of the iodine color and gentle refluxing of the solvent indicate the reaction has started.

-

Reaction: Continue to slowly introduce methyl chloride gas via a dip tube or add condensed methyl chloride dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.[4][16]

-

Completion: After all the magnesium has been consumed, the resulting grey-brown to dark green solution is stirred for an additional 30-60 minutes to ensure the reaction is complete.[4][12] The solution is then ready for titration and use.

Protocol 2: Determination of Concentration by Titration

The concentration of the prepared Grignard reagent must be determined before use. Several titration methods are available; a common and reliable method involves using iodine.[17][18]

Materials:

-

Prepared this compound solution

-

Anhydrous THF

-

Lithium chloride (LiCl)

-

Iodine (I₂)

-

Syringes and needles for transfer under inert atmosphere

Procedure:

-

Prepare Titrant Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume of a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL). The LiCl helps to keep magnesium salts soluble.[17][18]

-

Cooling: Cool the dark brown iodine solution to 0 °C using an ice bath.

-

Titration: While stirring, slowly add the prepared this compound solution dropwise via a syringe.

-

Endpoint: The endpoint is reached when the dark brown/yellow color of the iodine completely disappears, and the solution becomes colorless.[17]

-

Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known moles of iodine (I₂ + 2 RMgX → 2 R-I + MgX₂ + MgI₂).

Conclusion

This compound exhibits high solubility in ethereal solvents like THF, diethyl ether, 2-MeTHF, and CPME, which is fundamental to its role in organic synthesis. The stability of these solutions is maintained through coordination with the solvent, which also influences the position of the Schlenk equilibrium. Understanding these properties, along with proper anhydrous and inert preparation techniques, is essential for the successful application of this versatile Grignard reagent in research and development. The provided protocols offer a foundational approach to the synthesis and standardization of this compound solutions for laboratory use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 676-58-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 676-58-4 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound 1M solution in 2-MeTHF [cymitquimica.com]

- 9. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 10. americanelements.com [americanelements.com]

- 11. This compound | 676-58-4 [amp.chemicalbook.com]

- 12. This compound | 676-58-4 [chemicalbook.com]

- 13. Manufacturers of this compound solution 3.0 M in THF, CAS 676-58-4, M 1221, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

Methylmagnesium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Cornerstone Grignard Reagent: Properties, Synthesis, and Applications in Pharmaceutical Development

Methylmagnesium chloride, a fundamental Grignard reagent, is a versatile and indispensable tool in modern organic synthesis. Its utility in forming carbon-carbon bonds has cemented its role in the intricate molecular construction required for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, encompassing its chemical and physical properties, synthesis protocols, and its practical application in pharmaceutical manufacturing, with a focus on safety and handling for a laboratory and industrial audience.

Core Properties and Identification

This compound is an organometallic compound with the chemical formula CH₃ClMg.[1] It is commercially available, typically as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF), which stabilizes the reactive species.[2]

CAS Number: 676-58-4 Molecular Formula: CH₃ClMg

The following table summarizes the key physicochemical properties of this compound, providing essential data for researchers and chemical engineers.

| Property | Value |

| Molecular Weight | 74.79 g/mol |

| Appearance | Colorless solid; often a light yellow to brown solution in THF |

| Density | Approximately 1.013 g/mL (for solution in THF) |

| Boiling Point | 66 °C (for THF solution) |

| Flash Point | -17 °C (for THF solution)[1] |

| Solubility | Soluble in diethyl ether and THF; reacts violently with water |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent.[1] The reaction is exothermic and requires careful control of conditions to ensure safe and efficient formation of the Grignard reagent.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

Activation of Magnesium: Magnesium turnings are placed in a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon). A few crystals of iodine or a small amount of methyl iodide can be added to activate the magnesium surface.[3]

-

Initiation of Reaction: A small portion of methyl chloride, dissolved in an anhydrous ether solvent such as diethyl ether or THF, is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing of the solvent.

-

Controlled Addition: The remaining methyl chloride solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: The reaction is typically complete when most of the magnesium has been consumed.

The Grignard reagent exists in a complex equilibrium in solution, known as the Schlenk equilibrium, involving the dialkylmagnesium (dimethylmagnesium) and magnesium chloride.

2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂

The solvent plays a crucial role in stabilizing the reagent by coordinating with the magnesium center.

Application in Pharmaceutical Synthesis: A Case Study

The nucleophilic character of the methyl group in this compound makes it an excellent reagent for forming new carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.[2] It is particularly valuable in the synthesis of quinolone antibiotics and other heterocyclic drugs.[3][4]

Experimental Protocol: Synthesis of a Pharmaceutical Intermediate

The following is a detailed protocol for the synthesis of (1RS,4RS)-(3,4,5,5-tetramethyl-2-cyclopenten-1-yl) methyl isobutyrate, a potential pharmaceutical intermediate, which illustrates the practical application of this compound.[4]

Materials:

-

Cuprous iodide (CuI)

-

Lithium iodide (LiI)

-

Tetrahydrofuran (THF), anhydrous

-

This compound (CH₃ClMg) solution in THF

-

(1RS,2SR)-(3,5,5-trimethyl-2-isobutyryloxy-3-cyclopenten-1-yl) methyl isobutyrate

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl)

-

Aqueous ammonia (B1221849) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Preparation of the Methylating Agent:

-

To a reactor containing cuprous iodide (85.7 g, 0.450 mol) and anhydrous THF (801 g), cooled to 0-4°C, add lithium iodide (121 g, 0.904 mol) while maintaining the temperature at or below 10°C.

-

Subsequently, add a THF solution of this compound (348 g, 0.898 mol) dropwise, keeping the temperature at or below 10°C.

-

After the addition is complete, stir the reaction mixture at 0-4°C for 30 minutes.[4]

-

-

Main Reaction:

-

In a separate reaction vessel, place (1RS,2SR)-(3,5,5-trimethyl-2-isobutyryloxy-3-cyclopenten-1-yl) methyl isobutyrate (88.9 g, 0.300 mol) and THF (91.2 g) and stir at 37-42°C for 30 minutes.

-

Add the prepared methylating agent solution dropwise to this vessel while maintaining the temperature between 35-45°C.

-

After the addition, continue to stir the reaction mixture at 37-42°C for 3.5 hours.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 4-10°C and quench the reaction by adding an aqueous ammonium chloride solution.

-

Add 20% by weight hydrochloric acid and hexane to the mixture, followed by phase separation.

-

Wash the organic layer four times with an ammonia solution and then with brine.

-

Concentrate the organic layer under reduced pressure.

-

Distill the concentrated material under reduced pressure to obtain the final product.[4]

-

Visualizing the Workflow

The following diagrams illustrate the synthesis of this compound and its application in the described experimental workflow.

References

The Strategic Advantage of Methylmagnesium Chloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Grignard reagents remain indispensable tools for the construction of carbon-carbon bonds. Among these, methylmagnesium chloride (CH₃MgCl) has emerged as a reagent of strategic importance, offering a unique combination of reactivity, selectivity, and economic viability. This guide provides a comprehensive technical overview of the core advantages of this compound, supported by comparative data, detailed experimental protocols, and visualizations of key chemical processes, to inform its application in research, discovery, and process development.

Core Advantages: Beyond a Simple Methyl Source

While functionally a source of a nucleophilic methyl group, similar to its bromide and iodide counterparts and organolithium reagents, this compound presents several key advantages that make it a preferred choice in many synthetic contexts.

-

Economic and Atom-Economic Superiority : From an industrial and large-scale synthesis perspective, cost is a critical factor. This compound is generally more cost-effective than methylmagnesium bromide and iodide due to the lower cost of methyl chloride. Furthermore, its lower molecular weight (74.79 g/mol ) compared to the bromide (119.24 g/mol ) and iodide (166.24 g/mol ) variants offers a significant advantage in terms of atom economy.

-

Favorable Reactivity Profile : While the reactivity of methylmagnesium halides generally increases from chloride to iodide, this is not always advantageous.[1] The more moderate reactivity of this compound can lead to higher selectivity in complex syntheses. Anecdotal evidence from industrial settings suggests that while the formation of this compound from methyl chloride may be slower to initiate than the bromide equivalent, it can ultimately lead to better overall yields in the long run.

-

Enhanced Solubility and Stability in Ethereal Solvents : this compound is typically supplied as a stable solution in tetrahydrofuran (B95107) (THF), a common solvent that effectively solvates and stabilizes the Grignard reagent.[2] This ensures consistent reactivity and simplifies handling in both laboratory and industrial settings. The solubility of alkyl magnesium chlorides is often greater than the corresponding bromides, which can be a practical advantage.

Comparative Performance Metrics

The choice of a methylating agent is often dictated by its performance in specific chemical transformations. While comprehensive comparative studies across all reaction types are scarce, the available data allows for a qualitative and, in some cases, quantitative comparison.

Yields in Grignard Reagent Formation

The yield of the Grignard reagent itself is a crucial first step. The choice of halide has a significant impact on the efficiency of this process.

| Alkyl Halide | Relative Reactivity | Typical Yield Range | Key Considerations |

| Methyl Iodide | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[3] |

| Methyl Bromide | High | 80-90% | The most common choice, offering a good balance of reactivity and stability.[3] |

| Methyl Chloride | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium.[3][4] |

Diastereoselectivity in Additions to Chiral Ketones

The stereochemical outcome of Grignard additions is a critical consideration in the synthesis of complex molecules. The halide can influence the diastereoselectivity of the reaction.

| Grignard Reagent | Substrate | Diastereomeric Ratio (syn:anti) | Reference |

| MeMgCl | α-thiophenyl ketone | 67:33 | [5] |

| MeMgCl | Chiral Ketone 73 | Some selectivity for chelation control product | [6][7] |

| MeMgCl | Chiral Ketone 75 | Similar selectivity to MeMgCl with ketone 73, but for the opposite stereoisomer | [6][7] |

The Schlenk Equilibrium: A Dynamic Existence in Solution

Grignard reagents in solution are not simple monomeric species but exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the alkyl group and halide.

Caption: The Schlenk equilibrium of this compound in THF.

Key Reactions and Experimental Protocols

This compound is a versatile reagent for the synthesis of primary, secondary, and tertiary alcohols through its reaction with various carbonyl compounds.

Reaction with Esters to Form Tertiary Alcohols

Grignard reagents react with esters in a two-step addition-elimination-addition sequence to yield tertiary alcohols. The initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent.

Caption: Reaction pathway of an ester with two equivalents of this compound.

Experimental Protocol: Synthesis of tert-Amyl Alcohol from Ethyl Acetate (B1210297) and this compound

This protocol is adapted from standard laboratory procedures for Grignard reactions with esters.

Materials:

-

Magnesium turnings

-

Methyl chloride (gas) or a solution of this compound in THF (e.g., 3.0 M)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-